molecular formula C17H16N4O3S B2384748 N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 539807-12-0

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2384748
CAS No.: 539807-12-0
M. Wt: 356.4
InChI Key: NVFMNCWLZGHJOZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a pyridinyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the ethoxyphenyl and pyridinyl groups under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for precise control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and thioacetamide analogs. These compounds share structural features with N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide but may differ in their specific substituents and overall reactivity.

Uniqueness

What sets this compound apart is its combination of an ethoxyphenyl group, a pyridinyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Weight 458.52 g/mol
Molecular Formula C26H26N4O4S
LogP 2.7979
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1
Polar Surface Area 71.346 Ų

The structure incorporates a pyridine ring and an oxadiazole moiety, which are known for their biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research has indicated that compounds containing the oxadiazole structure exhibit promising anticancer activity. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways.

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of several oxadiazole derivatives against HeLa cells. The results demonstrated that compounds with a thioacetamide group exhibited enhanced cytotoxicity compared to their non-thio analogs, suggesting that the introduction of sulfur significantly improves biological activity .
  • Mechanism of Action : The proposed mechanism involves interaction with cellular targets leading to disruption of cell cycle progression and induction of apoptosis. Specifically, it has been noted that these compounds may inhibit RET kinase activity, which is critical in certain types of cancers .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties. The oxadiazole derivatives have been tested against various bacterial strains and fungi.

  • Efficacy Against Pathogens : In vitro studies have reported that certain oxadiazole compounds demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Cytotoxic Activity in Cancer Research

A research team synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. One derivative demonstrated an IC50 value of 0.5 μM against breast cancer cells, indicating potent anticancer activity. The study concluded that modifications to the oxadiazole ring could enhance the compound's lipophilicity and bioavailability .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, a series of thioacetamide derivatives were screened for activity against fungal infections. One compound showed an MIC (Minimum Inhibitory Concentration) value as low as 32 μg/mL against Candida albicans, suggesting potential as a therapeutic agent for fungal infections .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-23-14-5-3-13(4-6-14)19-15(22)11-25-17-21-20-16(24-17)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFMNCWLZGHJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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